molecular formula C8H7N3O2 B6295069 Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate CAS No. 2112668-56-9

Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B6295069
CAS No.: 2112668-56-9
M. Wt: 177.16 g/mol
InChI Key: APOLLOJSONKETH-UHFFFAOYSA-N
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Description

Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound with a fused imidazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[4,5-c]pyridine core, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features.

    Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry as well.

Uniqueness

Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of the methyl carboxylate group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOLLOJSONKETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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